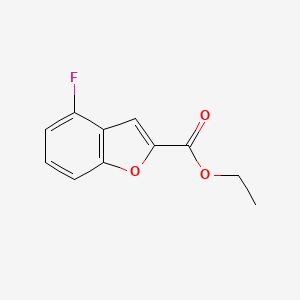

Ethyl 4-fluorobenzofuran-2-carboxylate

Description

Ethyl 4-fluorobenzofuran-2-carboxylate is a fluorinated benzofuran derivative with the molecular formula C₁₁H₉FO₃ and a molecular weight of 208.19 g/mol. Its structure comprises a benzofuran core (a fused benzene and furan ring system) substituted with a fluorine atom at the 4-position and an ethyl ester group at the 2-position. This compound is primarily utilized as a high-value pharmaceutical intermediate, leveraging the fluorine atom’s ability to enhance metabolic stability, lipophilicity, and target-binding affinity in drug candidates .

Properties

IUPAC Name |

ethyl 4-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZXYIKVGUOUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluorobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-fluorobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-fluorobenzofuran-2-carboxylate is being investigated for its potential therapeutic properties. Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including:

- Antimicrobial Activity : Benzofuran derivatives have shown promise as antimicrobial agents, targeting various pathogens effectively .

- Anti-inflammatory Properties : The compound may inhibit the biosynthesis of leukotrienes, which are implicated in inflammatory responses .

Case Study : A study highlighted the effectiveness of benzofuran derivatives in treating skin diseases such as psoriasis and cancer, showcasing their potential as therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:

- Carbon-Carbon Bond Formation : It can participate in cross-coupling reactions, facilitating the construction of complex organic frameworks.

Data Table : Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Fluorine can be substituted with other groups. |

| Oxidation | Can be oxidized to form carboxylic acids. |

| Hydrolysis | Ester group can be hydrolyzed to yield acids. |

Material Science

The compound's unique properties make it suitable for developing new materials. Its incorporation into polymers has been explored for applications in:

- Electronics : As a component in organic semiconductors due to its electronic properties.

- Coatings : Enhancing the durability and performance of coatings used in various industries.

Mechanism of Action

The mechanism of action of ethyl 4-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is most directly comparable to derivatives sharing its benzofuran/benzothiophene scaffold, fluorination pattern, or ester functionality. Below is a comparative analysis with key analogues:

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Heteroatom | Fluorine Position | Key Applications |

|---|---|---|---|---|---|---|

| Ethyl 4-fluorobenzofuran-2-carboxylate | Not provided | C₁₁H₉FO₃ | 208.19 | O (furan) | 4 | Pharmaceutical intermediate |

| Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate | 1263280-02-9 | C₁₁H₉FO₂S | 224.25 | S (thiophene) | 4 | Pharmaceutical intermediate |

| Ethyl benzofuran-2-carboxylate | 32003-34-0 | C₁₁H₁₀O₃ | 190.20 | O (furan) | None | Organic synthesis, fragrances |

| Ethyl 5-fluorobenzofuran-2-carboxylate | Not provided | C₁₁H₉FO₃ | 208.19 | O (furan) | 5 | Research intermediate |

Heteroatom Influence: Furan vs. Thiophene

The substitution of oxygen (furan) with sulfur (thiophene) significantly alters electronic and physicochemical properties:

- Electronic Effects : Thiophene’s sulfur atom is less electronegative than furan’s oxygen, rendering the thiophene ring more electron-rich. This enhances its reactivity toward electrophilic aromatic substitution and influences charge distribution in drug-receptor interactions .

- Lipophilicity : Thiophene derivatives generally exhibit greater lipophilicity (logP ~2.8–3.5) compared to furans (logP ~2.0–2.5), influencing membrane permeability and metabolic stability .

Fluorination Position and Electronic Tuning

- 4-Fluoro vs. 5-Fluoro Substitution : Fluorine at the 4-position (para to the ester group) exerts strong electron-withdrawing effects, directing electrophilic reactions to meta positions. In contrast, 5-fluoro substitution (ortho to the ester) may sterically hinder reactions or alter binding conformations in drug candidates.

- Impact on Bioactivity : Fluorine’s electronegativity enhances dipole interactions and blocks cytochrome P450-mediated oxidation, extending half-life in vivo.

Ester Group Variations

For example, mthis compound (theoretical MW: 194.17 g/mol) may exhibit higher aqueous solubility than its ethyl counterpart.

Biological Activity

Ethyl 4-fluorobenzofuran-2-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its benzofuran core, which is a significant scaffold in medicinal chemistry due to its diverse biological activities. The presence of the fluorine atom at the 4-position is believed to enhance its pharmacological properties.

Chemical Formula : CHFO

Molecular Weight : 220.19 g/mol

Biological Activities

-

Antitumor Activity :

This compound has been investigated for its potential as an antitumor agent. Studies indicate that compounds containing benzofuran moieties often exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown to inhibit cell proliferation and induce apoptosis in colorectal cancer cells through modulation of the Wnt/β-catenin signaling pathway . -

Antibacterial Properties :

Benzofuran derivatives, including this compound, have demonstrated antibacterial activity against a range of pathogens. The presence of halogens and other substituents on the benzofuran structure is crucial for enhancing antimicrobial efficacy. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Anti-inflammatory Effects :

Research suggests that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit leukotriene synthesis, which plays a critical role in inflammatory responses. This activity could be beneficial in treating conditions such as inflammatory bowel disease and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. A structure-activity relationship study highlighted that modifications at the 4-position (such as fluorination) enhance antitumor and antibacterial activities, while substitutions at other positions can lead to varied biological responses .

| Substituent Position | Substituent Type | Biological Activity |

|---|---|---|

| 2 | Carboxylate | Antitumor |

| 4 | Fluoro | Enhanced Antibacterial |

| 5 | Hydroxyl | Anti-inflammatory |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on human colorectal cancer cells (HCT116). Results indicated a dose-dependent reduction in cell viability, with IC values suggesting potent cytotoxicity at micromolar concentrations .

- Antibacterial Activity Assessment : In a comparative study against various bacterial strains, this compound exhibited MIC values ranging from 16 to 64 µg/mL, demonstrating effective inhibition comparable to conventional antibiotics like ciprofloxacin .

- Anti-inflammatory Mechanism Exploration : A pharmacological investigation into the anti-inflammatory effects revealed that the compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.